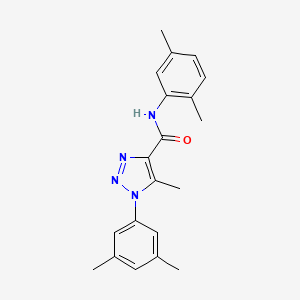![molecular formula C18H21NO6 B11294240 N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11294240.png)
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one moiety, which is known for its diverse biological activities. The compound’s structure includes a 3,4-dimethyl-2-oxo-2H-chromen-7-yl group, which is linked to an acetamido group and a 3-methylbutanoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLBUTANOIC ACID typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core. This can be achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine . The resulting intermediate is then subjected to further reactions to introduce the acetamido and 3-methylbutanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted amides or esters.
科学的研究の応用
2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLBUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets. The chromen-2-one moiety is known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Coumethoxystrobin: A strobilurin fungicide with a similar chromen-2-one core.
2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETIC ACID: A related compound with a similar structure but different functional groups.
Uniqueness
2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLBUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
特性
分子式 |
C18H21NO6 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
(2S)-2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-9(2)16(17(21)22)19-15(20)8-24-12-5-6-13-10(3)11(4)18(23)25-14(13)7-12/h5-7,9,16H,8H2,1-4H3,(H,19,20)(H,21,22)/t16-/m0/s1 |
InChIキー |
PLXLRVAXHPNNEE-INIZCTEOSA-N |
異性体SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C(C)C)C(=O)O)C |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C(C)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B11294157.png)

![5-{[(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11294164.png)
![N,N-diethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11294165.png)
![Ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11294169.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11294176.png)
![Methyl 4-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11294178.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11294196.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B11294202.png)
![N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11294209.png)
![2-methoxy-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11294224.png)

![3-benzyl-4-methyl-9-[4-(propan-2-yl)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11294232.png)

